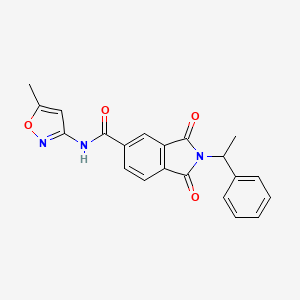![molecular formula C14H22ClNOS B4407720 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride
Overview
Description
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. MPTP hydrochloride has been used to study Parkinson's disease, as it can induce parkinsonism in humans and animals.
Mechanism of Action
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. By inhibiting complex I, this compound hydrochloride disrupts the energy metabolism of cells, leading to oxidative stress and cell death. Dopaminergic neurons in the substantia nigra are particularly vulnerable to the effects of this compound hydrochloride, as they have high energy requirements and rely heavily on oxidative phosphorylation for ATP production.
Biochemical and Physiological Effects:
This compound hydrochloride induces parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound hydrochloride also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a useful tool for studying Parkinson's disease, as it can induce parkinsonism in humans and animals. Animal models of Parkinson's disease have been used to study the disease pathology, as well as to test potential treatments for the disease. However, there are some limitations to the use of this compound hydrochloride in lab experiments. For example, the effects of this compound hydrochloride may not fully replicate the complex pathology of Parkinson's disease, and the dose-response relationship may not be linear.
Future Directions
There are many potential future directions for 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride research. One area of focus is the development of new animal models of Parkinson's disease that more accurately replicate the disease pathology. Another area of focus is the development of new treatments for Parkinson's disease that target the specific mechanisms of this compound hydrochloride-induced neurodegeneration. Additionally, this compound hydrochloride may have applications in other areas of research, such as mitochondrial biology and neuroinflammation.
Scientific Research Applications
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride has been widely used in scientific research as a tool to study Parkinson's disease. It can induce parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This compound hydrochloride has been used to develop animal models of Parkinson's disease, which have been used to study the disease pathology, as well as to test potential treatments for the disease.
properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfanylpropyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-13-3-5-14(6-4-13)17-12-2-7-15-8-10-16-11-9-15;/h3-6H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRLLCQJGJIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

![4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)

![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)
![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)

![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)
